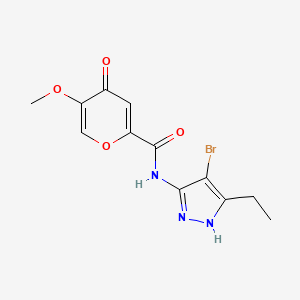![molecular formula C11H16ClN3OS B6625682 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide](/img/structure/B6625682.png)
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain perception, mood regulation, appetite, and immune function. In
作用機序
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, mood regulation, appetite, and immune function.
Biochemical and Physiological Effects:
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of pain and inflammation. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Finally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to modulate the reward system in the brain, suggesting its potential as a treatment for addiction.
実験室実験の利点と制限
One advantage of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for a more precise and targeted modulation of physiological processes. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of using 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide is its potential for off-target effects, as it can bind to other receptors besides the cannabinoid receptors. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide. One direction is the further exploration of its potential as an anti-cancer agent. Another direction is the investigation of its potential as a treatment for addiction. Additionally, the development of more selective and potent agonists of the cannabinoid receptors could lead to the development of new therapeutics for a variety of diseases and conditions. Finally, the investigation of the potential off-target effects of 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide could lead to a better understanding of its mechanism of action and potential therapeutic applications.
合成法
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide can be synthesized through several methods, including the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophenol and then the reaction with methylamine. Another method involves the reaction of 4-piperidone with 3-chlorobenzyl chloride, followed by the reaction with thiophene-2-carboxylic acid and then the reaction with methylamine. Both methods require several steps and careful purification to obtain a pure product.
科学的研究の応用
4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical models of pain, inflammation, and neurodegenerative diseases. Additionally, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Furthermore, 4-[(3-Chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide has been studied as a potential treatment for addiction, as it can modulate the reward system in the brain.
特性
IUPAC Name |
4-[(3-chlorothiophen-2-yl)methylamino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c12-9-3-6-17-10(9)7-14-8-1-4-15(5-2-8)11(13)16/h3,6,8,14H,1-2,4-5,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTKKRWYSSTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=C(C=CS2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-2-methoxybenzonitrile](/img/structure/B6625602.png)


![(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6625643.png)
![1-[4-(2-Cyclopropylfuran-3-carbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B6625657.png)
![N-[5-[[(3-chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6625666.png)
![(4aR,7aS)-1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625672.png)
![(4aR,7aS)-1-(3-bromofuran-2-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625677.png)
![6-[4-[(3-Chlorothiophen-2-yl)methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6625689.png)
![(4aR,7aS)-1-[5-chloro-6-(cyclopropylmethoxy)pyridine-3-carbonyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625702.png)
![3-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B6625706.png)
![(4aR,7aS)-1-(1-tert-butyl-5-cyclopropylpyrazole-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625709.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(2-hydroxyethyl)benzamide](/img/structure/B6625710.png)
![2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide](/img/structure/B6625717.png)